6-{2-[(3-Nitrobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a nitrobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain
Preparation Methods
The synthesis of 6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, including the introduction of the nitrobenzene sulfonyl group and the acetamido group onto the hexanoic acid backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid exerts its effects involves interactions with specific molecular targets. The nitrobenzene sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetamido group may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds include other nitrobenzene sulfonyl derivatives and acetamidohexanoic acids. Compared to these compounds, 6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid
- 6-{2-(4-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid
This article provides a comprehensive overview of 6-{2-(3-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
701210-19-7 |
---|---|
Molecular Formula |
C14H17N3O8S |
Molecular Weight |
387.37 g/mol |
IUPAC Name |
6-[[2-[(3-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c18-12(19)7-2-1-3-8-15-13(20)14(21)16-26(24,25)11-6-4-5-10(9-11)17(22)23/h4-6,9H,1-3,7-8H2,(H,15,20)(H,16,21)(H,18,19) |
InChI Key |
VAASBQSVOYZEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.